molecular formula C20H17F2N5O2S B2596101 N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 876867-08-2

N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2596101
CAS No.: 876867-08-2
M. Wt: 429.45
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O2S and its molecular weight is 429.45. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H15F2N5O2S\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_5\text{O}_2\text{S}

This molecular formula indicates the presence of a triazole and quinazoline moiety, which are known for their diverse pharmacological activities.

Antibacterial Activity

Research suggests that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds with the triazole core have been shown to inhibit bacterial growth against various strains such as E. coli, B. subtilis, and P. aeruginosa .

Key Findings:

  • In vitro studies demonstrated that certain triazoloquinazoline derivatives displayed moderate to high antibacterial activity.
  • The introduction of specific substituents on the phenyl ring enhanced the antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines.

Case Studies:

  • Cytotoxicity Evaluation:
    • Compounds were tested against human cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116).
    • Results indicated that certain derivatives exhibited IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .
Cell LineIC50 Value (µM)Activity Level
HePG-229.47Moderate
MCF-727.05Moderate
PC3Not specifiedNot assessed
HCT-11617.35High
  • Mechanism of Action:
    • The mechanism behind the anticancer activity involves the inhibition of key enzymes such as EGFR-TK and topoisomerase II .
    • Cell cycle analysis revealed that certain compounds could induce apoptosis in cancer cells by arresting them in the G2/M phase .

Pharmacological Significance

The biological activity of this compound is largely attributed to its structural components:

  • Triazole Moiety: Known for its role in various drug categories including antimicrobial and anticancer agents .
  • Quinazoline Derivatives: Display a wide range of biological activities due to their ability to interact with multiple biological targets .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O2S/c1-2-9-26-18(29)13-5-3-4-6-16(13)27-19(26)24-25-20(27)30-11-17(28)23-15-8-7-12(21)10-14(15)22/h3-8,10H,2,9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSXLWUVLOOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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